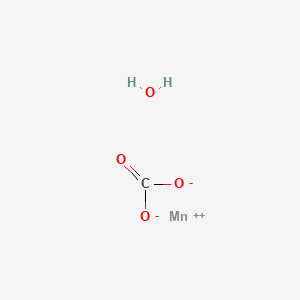
Dysprosiumcarbonat-Tetrahydrat
Übersicht
Beschreibung
Dysprosium carbonate tetrahydrate (DCTH) is an inorganic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white, odorless, crystalline powder that is soluble in water and has a molecular weight of 393.9 g/mol. DCTH has a variety of uses in laboratory experiments, including as a reagent, catalyst, and buffer. In addition, it has been used to synthesize other compounds and has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Photokatalyse
Dysprosiumcarbonat-Tetrahydrat: wurde bei der Herstellung von Dysprosiumoxid-Nanopartikeln verwendet, die als effiziente Photokatalysatoren dienen . Diese Nanopartikel können organische Farbstoffe wie Methylenorange unter UV-Licht abbauen und so Umweltprobleme im Zusammenhang mit der Wasserverschmutzung durch industrielle Farbstoffausleitungen angehen .
Nanopartikel-Synthese
Die Verbindung wird in einem direkten Fällungsverfahren zur Herstellung von Dysprosiumcarbonat-Nanopartikeln eingesetzt. Dieser Prozess zeichnet sich durch seine einfache Handhabung, seine gute Regelung und seine Kosteneffizienz aus und stellt damit eine wertvolle Technik im Bereich der Nanomaterialien dar .
Umweltreinigung
In der Umweltwissenschaft wird this compound verwendet, um Materialien zu schaffen, die bei der Entfärbung organischer Farbstoffe helfen. Dies ist entscheidend, um die negativen Auswirkungen von Industrieabfällen auf Ökosysteme zu verringern .
Materialcharakterisierung
Studien haben sich auf die Charakterisierung von amorphem Dysprosiumcarbonat konzentriert und seine Stabilität und Kristallisationswege untersucht. Diese Forschung ist wichtig, um die Eigenschaften des Materials und seine potenziellen Anwendungen zu verstehen .
Katalysatoren in chemischen Reaktionen
This compound wirkt als Katalysator in bestimmten chemischen Reaktionen. Seine Rolle in der Katalyse ist entscheidend für die Steigerung der Reaktionsgeschwindigkeit und -selektivität in verschiedenen chemischen Prozessen .
Herstellung von Glas und Keramik
Die Verbindung wird als Dotierstoff in der Glas- und Keramikherstellung verwendet. Durch die Veränderung der Eigenschaften dieser Materialien trägt sie zur Entwicklung fortschrittlicher Glas- und Keramikprodukte bei .
Produktion von Magneten
Es dient als Vorläufer bei der Herstellung von Dysprosium-basierten Magneten. Diese Magnete sind für verschiedene Hightech-Anwendungen unerlässlich, darunter Elektronik und erneuerbare Energietechnologien .
Forschung und Entwicklung
Schliesslich ist this compound an wissenschaftlichen Forschungs- und Entwicklungsaktivitäten beteiligt, insbesondere im Bereich der Untersuchung von Seltenerd-Düngemitteln und Erdöl-Katalysatoren. Seine Anwendung in F&E ebnet den Weg für innovative Lösungen in der Landwirtschaft und im Energiesektor .
Wirkmechanismus
Target of Action
Dysprosium carbonate tetrahydrate (Dy2(CO3)3.4H2O) is a compound of dysprosium, a rare earth element It is used in the production of dysprosium-based magnets and magnetic materials, as a dopant in glass and ceramics manufacturing, and as a catalyst in certain chemical reactions .
Mode of Action
The mode of action of dysprosium carbonate tetrahydrate is primarily physical rather than biological. As a dysprosium source, it can easily be converted to other dysprosium compounds, such as the oxide, by heating (calcination) . This transformation is crucial for its applications in various industries.
Biochemical Pathways
Its transformation process follows ostwald’s rule of stages, where the metastable phase dissolves and recrystallizes to form the stable basic dysprosium carbonate phase .
Pharmacokinetics
Dysprosium carbonate tetrahydrate is water-insoluble , which could affect its absorption and distribution in a biological system.
Result of Action
The primary result of the action of dysprosium carbonate tetrahydrate is the production of other dysprosium compounds, such as dysprosium oxide, through a process of heating . These compounds have various applications in industries such as electronics, petrochemical, metallurgy, machinery, energy, environmental protection, and agriculture .
Action Environment
The action of dysprosium carbonate tetrahydrate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of dysprosium carbonate tetrahydrate to other dysprosium compounds occurs through heating . Additionally, the compound should be stored in a dry and cool place, avoiding exposure to air for a long time to maintain its stability .
Eigenschaften
IUPAC Name |
dysprosium(3+);tricarbonate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Dy.4H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;4*1H2/q;;;2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRZSEZQNZPPPU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Dy+3].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Dy2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648460 | |
| Record name | Dysprosium carbonate--water (2/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-35-1 | |
| Record name | Dysprosium carbonate--water (2/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)




![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)




![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)



